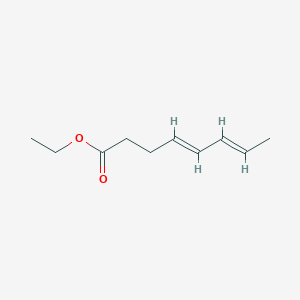

(4Z,6E)-4,6-OctadienoicAcidEthylEster

Beschreibung

Significance of Conjugated Dienoic Esters in Contemporary Organic Chemistry

Conjugated dienoic esters are a class of organic compounds characterized by the presence of two carbon-carbon double bonds separated by a single bond, which is in conjugation with a carbonyl group of an ester. This arrangement of alternating double and single bonds leads to the delocalization of π-electrons across the system, imparting unique chemical and physical properties.

These compounds are valuable building blocks in organic synthesis, participating in a variety of reactions such as Diels-Alder cycloadditions, Michael additions, and transition metal-catalyzed cross-coupling reactions. mdpi.com The presence of the electron-withdrawing ester group polarizes the diene system, influencing its reactivity and making it a versatile synthon for the construction of complex molecular architectures found in many natural products and pharmaceuticals.

Overview of Stereochemical Control in Natural Product Synthesis and Analogues

The biological activity of many natural products is intrinsically linked to their precise three-dimensional structure, including the specific geometry of double bonds. Therefore, the ability to control stereochemistry during synthesis is paramount. The synthesis of molecules with specific (E) and (Z) isomers, such as (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester, requires sophisticated stereoselective methods. nih.gov

Strategies for achieving such control include the use of stereoselective olefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons), transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), and alkyne functionalization followed by stereoselective reduction. pnas.orgnih.gov The development of new catalytic systems that can dictate the formation of a specific stereoisomer with high fidelity is an active area of research in organic chemistry. organic-chemistry.org

Research Landscape of Polyunsaturated Esters and Their Reactivity Profiles

Polyunsaturated esters, a class that includes conjugated dienoic esters, exhibit a rich and varied reactivity. The conjugated system can react with both electrophiles and nucleophiles. Electrophilic addition to a conjugated diene can lead to either 1,2- or 1,4-addition products, often with the outcome being dependent on reaction conditions such as temperature. libretexts.org At lower temperatures, the kinetically controlled 1,2-adduct often predominates, while at higher temperatures, the thermodynamically more stable 1,4-adduct is favored.

The presence of the ester group, an electron-withdrawing moiety, renders the diene "electron-deficient," influencing its behavior in cycloaddition reactions. These electron-deficient dienes are particularly effective in inverse-electron-demand Diels-Alder reactions, where they react with electron-rich dienophiles.

Detailed Research Findings

The primary significance of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester lies in its role as a key precursor in the synthesis of Spilanthol, a bioactive N-alkylamide found in the plant Acmella oleracea. pharmaffiliates.com Spilanthol is known for its insecticidal and analgesic properties. scielo.br

A patented synthetic route to Spilanthol highlights the preparation of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester. google.com While specific details from peer-reviewed literature regarding the synthesis and characterization of this exact ester are not extensively available, related methodologies for the synthesis of (4Z,6E)-dienoates provide insight into potential synthetic strategies. One such approach involves the stereoselective coupling of a (Z)-vinyl halide with a terminal alkyne, followed by functional group manipulation.

The reactivity of the (4Z,6E)-4,6-octadienoate system is dictated by its conjugated and electron-deficient nature. It is susceptible to nucleophilic attack, particularly at the carbon atom beta to the ester group (Michael addition). It can also participate as the diene component in Diels-Alder reactions, with its stereochemistry influencing the stereochemical outcome of the resulting cycloadduct.

Table 1: Physicochemical Properties of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester

| Property | Value |

| CAS Number | 1173170-10-9 |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.24 g/mol |

| Synonyms | Ethyl (4Z,6E)-octa-4,6-dienoate |

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H16O2 |

|---|---|

Molekulargewicht |

168.23 g/mol |

IUPAC-Name |

ethyl (4E,6E)-octa-4,6-dienoate |

InChI |

InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,5-7H,4,8-9H2,1-2H3/b5-3+,7-6+ |

InChI-Schlüssel |

NBDKAHGXLWPFNI-TWTPFVCWSA-N |

Isomerische SMILES |

CCOC(=O)CC/C=C/C=C/C |

Kanonische SMILES |

CCOC(=O)CCC=CC=CC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4z,6e 4,6 Octadienoicacidethylester

Stereoselective Synthesis Strategies for the (4Z,6E)-Diene Moiety

The cornerstone of synthesizing (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester lies in the controlled formation of the C4-C5 Z (cis) and C6-C7 E (trans) double bonds. Various powerful synthetic methods have been adapted to achieve this specific stereochemical arrangement.

Stereocontrolled Olefination Approaches for (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester Precursors

Olefination reactions, particularly the Wittig reaction and its variants like the Horner-Wadsworth-Emmons (HWE) reaction, are primary tools for the construction of carbon-carbon double bonds. frontiersin.orgnih.gov These reactions involve the coupling of a phosphorus-stabilized carbanion with a carbonyl compound.

The Wittig reaction, which utilizes a phosphonium (B103445) ylide, has been successfully employed in the synthesis of precursors to (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester. A common strategy involves the reaction of an appropriate phosphonium salt with an aldehyde to generate the desired diene system. For instance, a highly selective Wittig reaction between the ylide generated from a specific phosphonium salt and crotonaldehyde (B89634) has been reported to produce the (2E,6Z,8E)-single stereoisomer of a related ester in high yield. frontiersin.orgnih.gov The choice of base and reaction temperature is critical for controlling the stereoselectivity of the Wittig reaction.

The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, offers several advantages over the traditional Wittig reaction, including the formation of water-soluble phosphate (B84403) byproducts that simplify purification. masterorganicchemistry.com The HWE reaction generally favors the formation of (E)-alkenes. However, modifications to the reaction conditions and the structure of the phosphonate reagent can influence the stereochemical outcome. In the context of Spilanthol synthesis, the HWE reaction has been utilized for the formation of the (2E) double bond in the final amide product. researchgate.net

| Olefination Reaction Data | |

| Reaction Type | Wittig Reaction |

| Reactants | Ylide from phosphonium salt and crotonaldehyde |

| Product | (2E,6Z,8E)-single stereoisomer ester |

| Yield | 95% |

| Reference | frontiersin.orgnih.gov |

| Reaction Type | Horner-Wadsworth-Emmons (HWE) Reaction |

| Application | Formation of (2E) double bond in Spilanthol synthesis |

| Advantage | Easier purification of the product compared to the Wittig reaction |

| Reference | researchgate.net |

Cross-Coupling Reactions for Diene Formation and Stereoisomer Control

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for the stereoselective synthesis of conjugated dienes. Reactions such as the Suzuki-Miyaura and Stille couplings are instrumental in forming carbon-carbon bonds with high fidelity to the stereochemistry of the starting materials.

A notable strategy for the synthesis of Spilanthol, and by extension its precursor (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester, involves a Sonogashira cross-coupling reaction followed by a Z-selective semi-reduction of the resulting alkyne. researchgate.net This approach allows for precise control over the geometry of the double bonds. The Sonogashira reaction couples a terminal alkyne with a vinyl halide, and subsequent reduction of the triple bond, often using a Lindlar catalyst, selectively produces the Z-alkene.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is another versatile method for creating C(sp2)-C(sp2) bonds with retention of stereochemistry. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. While not explicitly detailed for the direct synthesis of the target ester in the provided context, its general applicability to diene synthesis makes it a relevant and powerful tool.

The Stille coupling, utilizing organotin reagents, also offers a reliable method for the formation of conjugated dienes with retention of stereochemistry. nih.gov

| Cross-Coupling Strategy for Spilanthol Synthesis | |

| Key Reactions | Sonogashira cross-coupling and Z-selective alkyne semi-reduction |

| Outcome | Complete control of alkene geometry |

| Reference | researchgate.netyoutube.com |

Chemoenzymatic and Biocatalytic Routes towards (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester

The application of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. Lipases, in particular, are widely used for their ability to catalyze esterification and hydrolysis reactions with high enantio- and regioselectivity. mdpi.comscielo.brnih.govresearchgate.netnih.govnih.govnih.govnih.govresearchgate.net

While direct enzymatic synthesis of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester is not extensively documented, chemoenzymatic strategies can be envisioned. One potential approach involves the lipase-catalyzed kinetic resolution of a racemic alcohol precursor. In this process, the lipase (B570770) selectively acylates one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric purity. This enantiomerically enriched alcohol can then be carried forward through chemical steps to the target ester.

For instance, lipases can be used in the esterification or transesterification of alcohols, and the stereoselectivity is dependent on factors such as the specific lipase used, the solvent, and the acyl donor. mdpi.com Although specific studies on the enzymatic resolution of precursors to (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester are not detailed, the principles of biocatalysis suggest this as a viable and environmentally benign strategy for accessing chiral intermediates.

Functional Group Interconversions for Ester Formation in (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester

The synthesis of the target ethyl ester often involves the esterification of the corresponding carboxylic acid, (4Z,6E)-4,6-octadienoic acid. Conversely, in the total synthesis of Spilanthol, the ethyl ester is a precursor that is hydrolyzed to the carboxylic acid before the final amidation step. frontiersin.orgnih.gov This hydrolysis, also known as saponification when carried out under basic conditions, is a fundamental functional group interconversion. youtube.commasterorganicchemistry.comwikipedia.orgjru.edu.inebsco.com

The saponification of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester to its corresponding carboxylic acid has been reported with high efficiency. nih.gov The reaction is typically carried out by treating the ester with a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, in a suitable solvent system, often a mixture of an organic solvent and water. masterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The subsequent workup with acid protonates the carboxylate salt to yield the free carboxylic acid.

| Saponification of a Diene Ester | |

| Reactant | (2E,6Z,8E)-triene ester |

| Product | (2E,6Z,8E)-triene carboxylic acid |

| Yield | 91% |

| Reference | nih.gov |

Optimization of Reaction Parameters for Yield and Stereoisomeric Purity of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester

Achieving high yield and, critically, high stereoisomeric purity of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester requires careful optimization of reaction parameters. This is particularly true for the stereochemistry-defining steps, such as the Wittig reaction.

In the synthesis of a closely related (2E,6Z,8E)-triene moiety, the conditions for the Wittig reaction were systematically optimized. frontiersin.org Factors such as the choice of base, reaction temperature, and the order of addition of reagents were found to have a significant impact on both the yield and the Z/E selectivity of the product. For example, using potassium bis(trimethylsilyl)amide (KHMDS) as the base at low temperatures was shown to improve the stereoselectivity. frontiersin.org

| Optimization of Wittig Reaction for a (2E,6Z,8E)-triene | |

| Base | Potassium bis(trimethylsilyl)amide (KHMDS) |

| Temperature | -40 °C (improved stereoselectivity) |

| Key Finding | Gradual temperature increase after aldehyde addition resulted in high yield and selectivity. |

| Reference | frontiersin.org |

The purification of the final product to remove any undesired stereoisomers is also a critical consideration. Chromatographic techniques are often employed to ensure the high isomeric purity required for subsequent synthetic steps or for biological evaluation.

Development of Green Chemistry Principles in (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester can be made more environmentally benign by incorporating these principles.

For the olefination steps, green Wittig reactions have been developed that utilize safer solvents, such as water, or are performed under solvent-free conditions. researchgate.net Similarly, solvent-free Horner-Wadsworth-Emmons reactions have been reported, which not only reduce solvent waste but can also simplify product purification.

In the context of cross-coupling reactions, the use of aqueous media for Suzuki-Miyaura couplings is a significant advancement in green chemistry. mdpi.com This approach reduces the reliance on volatile organic solvents. Furthermore, the development of highly active catalysts allows for lower catalyst loadings, which is both economically and environmentally beneficial.

Reaction Mechanisms and Chemical Reactivity of 4z,6e 4,6 Octadienoicacidethylester

Electrophilic and Nucleophilic Addition Reactions Across the (4Z,6E)-Diene System

The conjugated diene system in (4Z,6E)-4,6-octadienoic acid ethyl ester is susceptible to attack by both electrophiles and nucleophiles. The outcome of these reactions is often a mixture of products arising from addition across different positions of the diene.

Electrophilic Addition:

In the presence of an electrophile, such as a hydrogen halide (HX), the diene can undergo either 1,2- or 1,4-addition. The reaction is initiated by the attack of the π-electrons of one of the double bonds on the electrophile, leading to the formation of a resonance-stabilized allylic carbocation. The subsequent attack by the nucleophile (X⁻) can occur at either of the two carbons bearing the positive charge, resulting in the two possible addition products.

The regioselectivity of the initial electrophilic attack is governed by the desire to form the most stable carbocation intermediate. Protonation at C-7, for instance, would lead to a secondary allylic carbocation, which is relatively stable.

The ratio of 1,2- to 1,4-addition products is often dependent on the reaction conditions. Lower temperatures tend to favor the formation of the 1,2-adduct (kinetic control), as the nucleophile attacks the closer, more readily available carbon of the allylic carbocation. Higher temperatures, however, often lead to the more stable 1,4-adduct (thermodynamic control), which benefits from a more substituted and thus more stable double bond.

Nucleophilic Addition:

While less common for simple dienes, nucleophilic addition to the conjugated system of (4Z,6E)-4,6-octadienoic acid ethyl ester can be facilitated by the presence of the electron-withdrawing ester group. This is a Michael-type addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system, which in this extended conjugation would be the C-6 position. The resulting enolate is then protonated to give the final product. Sorbic acid, a related conjugated system, is known to be susceptible to nucleophilic attack, which can sometimes lead to the formation of cyclic derivatives through double addition reactions. nih.gov

Pericyclic Reactions of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The conjugated diene system of (4Z,6E)-4,6-octadienoic acid ethyl ester makes it an excellent candidate for several types of pericyclic reactions.

Diels-Alder Cycloadditions and Regio-/Stereoselectivity

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. In this reaction, (4Z,6E)-4,6-octadienoic acid ethyl ester acts as the diene component. The reactivity of the diene is influenced by its ability to adopt the s-cis conformation, which is necessary for the concerted reaction to occur.

The regioselectivity of the Diels-Alder reaction is determined by the electronic nature of the substituents on both the diene and the dienophile. The ethyl ester group, being electron-withdrawing, can influence the electron density of the diene system. When reacting with an unsymmetrical dienophile, two regioisomeric products are possible. The predominant regioisomer is typically the one that results from the alignment of the most electron-rich carbon of the diene with the most electron-poor carbon of the dienophile.

The stereoselectivity of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's substituents with π-systems tend to orient themselves under the diene in the transition state, leading to the formation of the endo product as the major isomer.

Below is a table illustrating the potential Diels-Alder reaction of (4Z,6E)-4,6-octadienoic acid ethyl ester with a representative dienophile, N-phenylmaleimide.

| Dienophile | Reaction Conditions | Major Product | Key Selectivity Feature |

|---|---|---|---|

| N-Phenylmaleimide | Thermal (e.g., reflux in toluene) | Substituted cyclohexene derivative | Endo stereoselectivity favored |

Electrocyclic Ring Closures and Openings

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond and the loss of a π-bond, or the reverse. For (4Z,6E)-4,6-octadienoic acid ethyl ester, which is a substituted hexatriene system, a 6π-electron electrocyclic ring closure can occur to form a six-membered ring.

The stereochemical outcome of this reaction is dictated by the Woodward-Hoffmann rules and is dependent on whether the reaction is carried out under thermal or photochemical conditions.

Thermal Conditions: Under thermal conditions, a 6π-electron system undergoes a disrotatory ring closure. This means that the termini of the conjugated system rotate in opposite directions (one clockwise, one counterclockwise) during the formation of the new σ-bond. For a related compound, (2E,4Z,6E)-octatriene, thermal electrocyclization leads exclusively to the cis product. edu.krd

Photochemical Conditions: Under photochemical conditions, the reaction proceeds through an excited state, and the stereochemical outcome is reversed. A 6π-electron system will undergo a conrotatory ring closure, where the termini rotate in the same direction. For (2E,4Z,6E)-octatriene, photochemical conditions yield the trans product. edu.krd

These reactions are reversible, and the position of the equilibrium depends on the specific molecule and reaction conditions. Generally, the formation of a six-membered ring is favored over the open-chain triene. edu.krd

| Reaction Condition | Mode of Ring Closure | Expected Stereochemical Outcome |

|---|---|---|

| Thermal | Disrotatory | cis-product |

| Photochemical | Conrotatory | trans-product |

Sigmatropic Rearrangements of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester

Sigmatropic rearrangements are pericyclic reactions in which a σ-bond migrates across a π-system. The most common types of sigmatropic rearrangements are classified by the number of atoms over which the σ-bond migrates.

For a system like (4Z,6E)-4,6-octadienoic acid ethyl ester, a edu.krdimperial.ac.uk-sigmatropic hydrogen shift is a possibility. In this rearrangement, a hydrogen atom at an allylic position (C-3 or C-8) could migrate to the other end of the diene system. This type of rearrangement involves a 6-electron cyclic transition state and is thermally allowed to proceed suprafacially (on the same face of the π-system).

Another important class of sigmatropic rearrangements is the libretexts.orglibretexts.org-sigmatropic rearrangement, such as the Cope and Claisen rearrangements. While the parent structure of (4Z,6E)-4,6-octadienoic acid ethyl ester does not directly undergo these rearrangements, derivatives of it could be designed to participate in such reactions. For instance, if the ethyl ester were converted to an allyl ester, a Claisen rearrangement could be induced. libretexts.org

Transformations Involving the Ester Functional Group

The ethyl ester group in (4Z,6E)-4,6-octadienoic acid ethyl ester is a site for nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the carbonyl carbon, followed by the departure of the ethoxide leaving group.

Hydrolysis, Transesterification, and Ammonolysis Pathways

Hydrolysis:

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and does not react with the alcohol product.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is also typically catalyzed by an acid or a base. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. masterorganicchemistry.com This is a widely used industrial process, for example, in the production of biodiesel.

Ammonolysis:

Ammonolysis is the reaction of an ester with ammonia or an amine to produce an amide and an alcohol. This reaction generally requires more forcing conditions than hydrolysis, as ammonia is a weaker nucleophile than the hydroxide ion. The mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon, followed by the elimination of ethanol. wikipedia.org

Below is a summary of the transformations of the ester functional group.

| Reaction | Reagent | Catalyst | Products |

|---|---|---|---|

| Hydrolysis | Water (H₂O) | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | (4Z,6E)-4,6-Octadienoic acid + Ethanol |

| Transesterification | Alcohol (R'-OH) | Acid or Base | (4Z,6E)-4,6-Octadienoic acid alkyl ester + Ethanol |

| Ammonolysis | Ammonia (NH₃) | None (often requires heat) | (4Z,6E)-4,6-Octadienamide + Ethanol |

Reduction and Oxidation Reactions of the Ester Moiety

The ester functionality of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester presents a site for various reduction and oxidation reactions. The reactivity of the ester group is influenced by the presence of the conjugated diene system, which can affect reagent approach and selectivity.

Reduction Reactions:

The ethyl ester group can be reduced to a primary alcohol, (4Z,6E)-4,6-octadien-1-ol, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reaction rate and prevent side reactions.

Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters. However, its reactivity can be enhanced by the addition of certain additives or by using it in specific solvent systems, though this is less common for this type of transformation.

A milder reduction of the ester to the corresponding aldehyde, (4Z,6E)-4,6-octadienal, can be achieved using diisobutylaluminium hydride (DIBAL-H). This reagent is typically used at low temperatures (e.g., -78 °C) and with a stoichiometric amount to prevent over-reduction to the alcohol. The reaction proceeds through a stable tetrahedral intermediate that collapses to the aldehyde upon aqueous workup.

Oxidation Reactions:

The ester moiety itself is generally resistant to oxidation under mild conditions. However, the conjugated diene system is susceptible to various oxidative transformations. Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) will readily attack the carbon-carbon double bonds, leading to cleavage of the diene system.

Under controlled conditions, epoxidation of the double bonds can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of epoxidation can be influenced by the electronic and steric properties of the diene. The double bond further from the electron-withdrawing ester group (the C6-C7 double bond) may be more susceptible to electrophilic attack.

The following table summarizes the expected outcomes of reduction and oxidation reactions on the ester moiety and the conjugated system of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester.

| Reaction Type | Reagent | Product(s) | Notes |

| Ester Reduction | Lithium aluminum hydride (LiAlH₄) | (4Z,6E)-4,6-Octadien-1-ol | Complete reduction to the primary alcohol. |

| Ester Reduction | Diisobutylaluminium hydride (DIBAL-H) | (4Z,6E)-4,6-Octadienal | Partial reduction to the aldehyde at low temperatures. |

| Diene Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Mono- or di-epoxides | Selective epoxidation of the double bonds is possible. |

| Diene Oxidation | Potassium permanganate (KMnO₄) | Cleavage products (carboxylic acids, aldehydes) | Oxidative cleavage of the diene system. |

| Diene Oxidation | Ozone (O₃) followed by workup | Cleavage products (aldehydes, carboxylic acids) | Ozonolysis leads to cleavage of the double bonds. |

Radical and Photochemical Reactions of (4Z,6E)-4,6-OctadienoicAcidEthylEster

The conjugated diene system in (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester is the primary site for radical and photochemical reactions. These reactions can lead to a variety of products, including polymers, cycloadducts, and isomers.

Radical Reactions:

In the presence of radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester can undergo radical polymerization. The conjugated diene can act as a monomer, leading to the formation of a polymer chain.

Radical addition reactions can also occur across the diene system. For example, the addition of thiols or alkyl halides in the presence of a radical initiator can lead to the formation of 1,2- and 1,4-addition products. The regioselectivity of the addition is dependent on the stability of the resulting radical intermediates.

Photochemical Reactions:

Upon exposure to ultraviolet (UV) light, conjugated dienes can undergo a variety of photochemical reactions. One of the most common is the [2+2] cycloaddition reaction, which can occur either intramolecularly or intermolecularly. Intramolecular [2+2] cycloaddition of a related compound, (2E,4Z,6E)-2,4,6-octatriene, is known to proceed via a conrotatory path upon photochemical excitation. While (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester is a diene, under certain conditions or in the presence of a photosensitizer, it could potentially undergo dimerization or react with other alkenes to form cyclobutane derivatives.

Another important photochemical process is E/Z isomerization of the double bonds, which is discussed in more detail in the following section. The absorption of UV light can promote an electron to an antibonding orbital, which weakens the pi bond and allows for rotation around the carbon-carbon double bond, leading to a change in stereochemistry.

Isomerization and Stereomutation Pathways of this compound

The presence of two stereochemically defined double bonds in (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester makes it susceptible to isomerization under various conditions, leading to the formation of other geometric isomers (E,E), (Z,Z), and (E,Z). These transformations can be induced thermally, photochemically, or through catalysis.

Thermal Isomerization:

At elevated temperatures, the (4Z,6E) isomer can undergo thermal isomerization to the more thermodynamically stable (2E,4E) isomer. This process typically requires significant energy to overcome the rotational barrier of the double bonds.

Photochemical Isomerization:

As mentioned previously, UV irradiation can induce E/Z isomerization. Direct irradiation can lead to a photostationary state, which is a mixture of the different geometric isomers. The composition of this mixture depends on the absorption spectra and quantum yields of the individual isomers.

Acid-Catalyzed Isomerization:

The isomerization of conjugated dienoic esters can be catalyzed by both Brønsted and Lewis acids. For instance, irradiation of methyl (E,E)-2,4-hexadienoate in the presence of a Lewis acid like ethylaluminum dichloride (EtAlCl₂) leads to selective E,Z isomerization. researchgate.net Similarly, treatment with a Brønsted acid such as trifluoroacetic acid can catalyze the conversion of methyl 2,4-hexadienoates to a deconjugated isomer, methyl 3,4-hexadienoate, via a photochemical 1,5-hydrogen shift followed by an acid-catalyzed 1,3-hydrogen shift. researchgate.net While this specific deconjugation has been observed in a related system, the potential for acid-catalyzed isomerization of the double bonds in (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester is significant.

The control of stereochemistry is crucial in the synthesis of specific isomers of conjugated dienoic esters. For example, in the synthesis of various stereoisomers of ethyl undeca-2,4-dienoate, specific reaction conditions are required to obtain high isomeric purity, highlighting the propensity of these systems to isomerize. pnas.orgnih.gov

The following table summarizes the potential isomerization pathways for (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester.

| Isomerization Pathway | Conditions | Resulting Isomer(s) |

| Thermal | High Temperature | Primarily the more stable (E,E) isomer |

| Photochemical | UV Irradiation | Mixture of (E,E), (Z,Z), (E,Z), and (Z,E) isomers |

| Acid-Catalyzed | Lewis or Brønsted Acids | Can lead to a mixture of geometric isomers or deconjugated products |

Spectroscopic Data for (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester Not Publicly Available

A comprehensive search for detailed experimental spectroscopic data for the chemical compound (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester has found that the specific information required for a thorough analysis is not publicly available in scientific literature or chemical databases.

The requested article, "Advanced Spectroscopic and Structural Elucidation of this compound," was to be structured around a detailed analysis of its spectroscopic properties for stereochemical assignment and functional group characterization. However, without the foundational experimental or even high-quality predicted spectral data, it is not possible to generate the scientifically accurate and informative content as per the specified outline.

Attempts to locate this information included targeted searches of scientific publications, chemical supplier databases that sometimes provide characterization data, and spectral databases such as the NIST Chemistry WebBook and the AIST Spectral Database for Organic Compounds. These searches confirmed the existence and commercial availability of the compound but did not yield the requisite detailed spectroscopic charts or data tables.

Therefore, the generation of the requested article with the specified in-depth analysis and data tables for each subsection is not feasible at this time due to the absence of the necessary scientific data in the public domain.

Advanced Spectroscopic and Structural Elucidation of 4z,6e 4,6 Octadienoicacidethylester

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester, HRMS would be employed to confirm its elemental composition of C10H16O2.

While a specific high-resolution mass spectrum for this compound is not publicly documented, the analysis of similar fatty acid ethyl esters allows for the prediction of its general fragmentation behavior under techniques like electron ionization (EI). libretexts.orgnih.gov The molecular ion peak ([M]+•) would be expected, although it may be weak in aliphatic esters. youtube.com Key fragmentation patterns for esters typically involve cleavage at bonds adjacent to the carbonyl group. libretexts.org

Expected Fragmentation Data: A detailed analysis would likely reveal the following characteristic fragments, which are instrumental in confirming the structure of the ester and the nature of the fatty acid chain.

| Fragment Ion | Proposed Structure | Significance |

| [M - OCH2CH3]+ | C8H13O+ | Loss of the ethoxy group |

| [M - CH2CH3]+ | C8H11O2+ | Loss of the ethyl group |

| [CH3CH2O=C(OH)]+• | C3H6O2+• | McLafferty rearrangement product |

| CnH2n-3, CnH2n-5 | Various | Fragments characteristic of the unsaturated alkyl chain |

This table is predictive and based on the general fragmentation patterns of unsaturated fatty acid ethyl esters. Specific experimental data for (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester is required for definitive confirmation.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester from reaction mixtures and for assessing its purity, including the separation of its geometric isomers.

GC-MS is a powerful technique for the analysis of volatile compounds like fatty acid ethyl esters. nih.gov The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column, before being detected and identified by a mass spectrometer. researchgate.net

For (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester, a nonpolar or medium-polarity column (e.g., with a dimethylpolysiloxane-based stationary phase) would likely be used. The retention time would be specific to the compound under defined conditions (e.g., oven temperature program, carrier gas flow rate). The coupled mass spectrometer would provide a mass spectrum of the eluting compound, which could be compared against a spectral library for identification. ntnu.no While specific retention times for this compound are not available, the elution order is generally based on chain length and the degree of unsaturation. researchgate.net

Typical GC-MS Parameters for Fatty Acid Ethyl Ester Analysis:

| Parameter | Typical Value/Condition |

| Column Type | DB-23, DB-FastFAME, or similar |

| Oven Program | Ramped temperature, e.g., 175°C to 230°C |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| MS Ionization | Electron Ionization (EI) at 70 eV |

This table represents typical conditions for the analysis of fatty acid ethyl esters and would require optimization for the specific analysis of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester.

High-performance liquid chromatography (HPLC) is a versatile technique for the purification and purity assessment of less volatile or thermally labile compounds. For unsaturated esters like (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester, reversed-phase HPLC is a common approach. nih.gov In this mode, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water. nih.govtheanalyticalscientist.com

A key application of HPLC in this context is the separation of geometric isomers (cis/trans). The different spatial arrangements of atoms around the double bonds in the (4Z,6E) isomer compared to other possible isomers (e.g., 4E,6E; 4Z,6Z; 4E,6Z) would result in different retention times on a suitable HPLC column, allowing for their separation and quantification. nih.gov Argentation HPLC, which utilizes silver ions in the stationary or mobile phase, is a particularly powerful technique for resolving isomers of unsaturated fatty acids based on the number, position, and geometry of the double bonds. aocs.org

Illustrative HPLC Method Parameters for Isomer Separation:

| Parameter | Typical Condition |

| Column | Reversed-phase C18 or C8; Silver-ion impregnated column |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection | UV (at a wavelength corresponding to the chromophore) or MS |

These parameters are illustrative and would need to be specifically developed for the separation of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester and its isomers.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a compound in its solid state. This technique involves diffracting X-rays off a single crystal of the substance.

The applicability of X-ray crystallography to (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester is contingent on its ability to be crystallized. As many esters of this type are liquids or low-melting solids at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. There is no evidence in the current literature to suggest that a crystal structure has been determined for this specific compound. If a crystal were to be obtained, the analysis would provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state, unequivocally confirming the (4Z,6E) geometry of the double bonds. nih.govaocs.org

Computational Chemistry and Theoretical Investigations of 4z,6e 4,6 Octadienoicacidethylester

Quantum Chemical Calculations for Optimized Geometries and Conformational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and conformational landscape of molecules like (4Z,6E)-4,6-octadienoic acid ethyl ester. These calculations aim to find the lowest energy arrangement of atoms, which corresponds to the most stable molecular geometry.

The choice of DFT functional and basis set is critical for accurate predictions. Common functionals like B3LYP and PBE0, often paired with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), have been shown to provide reliable geometries for conjugated fatty acid esters. mdpi.com The table below illustrates typical parameters investigated during geometry optimization for analogous compounds.

| Parameter | Description | Typical Computational Approach | Significance |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT (e.g., B3LYP/6-31G) | Crucial for understanding the degree of conjugation and bond order. |

| Bond Angles | The angle formed between three connected atoms. | DFT (e.g., B3LYP/6-31G) | Determines the overall shape and steric hindrance of the molecule. |

| Dihedral Angles | The angle between two intersecting planes, crucial for defining conformations. | DFT (e.g., B3LYP/6-31G*) | Identifies different rotational isomers (rotamers) and their stability. |

| Conformational Energy | The relative energy of different conformers. | DFT with various functionals and basis sets | Determines the population of each conformer at a given temperature. |

Table 1: Key parameters in the quantum chemical calculation of molecular geometry.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of these orbitals are key to understanding how a molecule will interact with other reagents.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net

For (4Z,6E)-4,6-octadienoic acid ethyl ester, the conjugated diene system is expected to raise the energy of the HOMO and lower the energy of the LUMO compared to non-conjugated analogues, thus reducing the HOMO-LUMO gap. This makes the molecule susceptible to various reactions, including cycloadditions. khanacademy.orgebsco.com DFT calculations can accurately predict the energies and shapes of these frontier orbitals.

| Orbital | Description | Role in Reactivity | Computational Method |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability (nucleophilicity). | DFT (e.g., B3LYP, CAM-B3LYP) |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability (electrophilicity). | DFT (e.g., B3LYP, CAM-B3LYP) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. | Calculated from HOMO and LUMO energies. |

Table 2: Frontier Molecular Orbitals and their significance in reactivity prediction.

Simulation of Reaction Pathways and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For a conjugated diene ester like (4Z,6E)-4,6-octadienoic acid ethyl ester, a key reaction type to investigate would be pericyclic reactions, such as the Diels-Alder reaction, where the diene reacts with a dienophile. khanacademy.orgmasterorganicchemistry.com Computational methods can be used to locate the transition state structure for such a reaction and calculate its energy, providing the activation energy. acs.orgacs.org This information is invaluable for predicting reaction rates and understanding the stereochemical outcome of the reaction. masterorganicchemistry.com

Furthermore, the hydrolysis of the ester group is another important reaction pathway that can be simulated. researchgate.net Theoretical studies on ester hydrolysis have characterized the transition states involved in both acid- and base-catalyzed mechanisms. researchgate.netmdpi.commasterorganicchemistry.com

| Computational Task | Description | Methodology | Insights Gained |

| Potential Energy Surface Scan | Exploring the energy of the system as a function of specific geometric parameters. | DFT, ab initio methods | Identifying stable intermediates and approximate reaction paths. |

| Transition State Optimization | Locating the saddle point on the potential energy surface corresponding to the transition state. | Algorithms like Berny optimization | Determining the structure and energy of the transition state. |

| Intrinsic Reaction Coordinate (IRC) | Following the reaction path from the transition state to the reactants and products. | IRC calculations | Confirming that the located transition state connects the desired reactants and products. |

Table 3: Computational approaches for simulating reaction pathways.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Structural Assignment

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. nih.govmdpi.com Studies on conjugated linoleic acids have demonstrated that DFT can accurately reproduce experimental chemical shifts and can be used to distinguish between different geometric isomers. nih.govmdpi.combohrium.com For (4Z,6E)-4,6-octadienoic acid ethyl ester, theoretical predictions of its NMR spectra would be crucial for its unambiguous identification.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. The calculated IR spectrum can help in identifying functional groups, such as the ester carbonyl group and the carbon-carbon double bonds in the conjugated system.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.commedium.comacs.org For conjugated systems like (4Z,6E)-4,6-octadienoic acid ethyl ester, the π to π* transitions of the diene system are expected to give rise to strong absorptions in the UV region. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions. nih.govmdpi.com

| Spectroscopy | Predicted Parameter | Computational Method | Application |

| NMR | Chemical Shifts (δ) | DFT with GIAO | Structural elucidation and isomer differentiation. nih.govmdpi.com |

| IR | Vibrational Frequencies (cm⁻¹) | DFT frequency calculations | Identification of functional groups and bonding patterns. |

| UV-Vis | Absorption Wavelength (λmax), Oscillator Strength | TD-DFT | Characterization of electronic transitions in conjugated systems. nih.gov |

Table 4: Computational prediction of spectroscopic parameters.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of molecules in a condensed phase (e.g., in a solvent or as part of a larger assembly) over time. researchgate.netnih.govnih.gov

For (4Z,6E)-4,6-octadienoic acid ethyl ester, MD simulations could be used to study its conformational dynamics in different solvents, its interactions with other molecules, and its aggregation behavior. acs.org These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. By solving Newton's equations of motion for all atoms in the system, MD simulations can provide a detailed picture of the molecule's dynamic behavior.

MD simulations are particularly useful for understanding how a molecule like (4Z,6E)-4,6-octadienoic acid ethyl ester might interact with biological systems, such as cell membranes or proteins, by providing insights into binding modes and interaction energies. nih.gov

| Simulation Aspect | Description | Information Obtained |

| Solvation Effects | Simulating the molecule in a box of solvent molecules. | Understanding how the solvent affects the conformation and dynamics of the solute. |

| Intermolecular Interactions | Studying the non-covalent interactions between multiple molecules. | Predicting aggregation behavior and the formation of dimers or larger clusters. researchgate.net |

| Conformational Sampling | Exploring the accessible conformations of the molecule over time. | Identifying the most populated conformational states and the transitions between them. |

Table 5: Applications of Molecular Dynamics simulations.

Synthesis and Reactivity of Derivatives and Analogues of 4z,6e 4,6 Octadienoicacidethylester

Stereoisomeric Variations of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester

The geometry of the double bonds in conjugated systems is crucial for their chemical and physical properties. For 4,6-octadienoic acid ethyl ester, four possible stereoisomers exist: (4Z,6E), (4E,6E), (4Z,6Z), and (4E,6Z). The synthesis of these isomers in high stereochemical purity requires stereoselective methods.

Key synthetic strategies for obtaining specific stereoisomers of conjugated dienoic esters include:

Wittig Reaction and its Modifications: The Wittig reaction is a widely used method for alkene synthesis. wikipedia.orgresearchgate.netlibretexts.org The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes. wikipedia.org For the synthesis of conjugated dienes, reacting a non-stabilized saturated ylide with an α,β-unsaturated aldehyde is often preferred to maintain the stereochemistry of the existing double bond and control the geometry of the newly formed one. researchgate.net The Schlosser modification of the Wittig reaction can be employed to obtain E-alkenes with high selectivity. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is another powerful tool for olefination, typically yielding E-alkenes with high selectivity. researchgate.netwikipedia.orgorganic-chemistry.org However, modifications to the phosphonate (B1237965) reagent and reaction conditions, such as the Still-Gennari modification, can favor the formation of Z-alkenes. researchgate.netpnas.org The HWE reaction is often preferred over the Wittig reaction due to the easier removal of the phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki and Negishi couplings offer excellent stereoselectivity in the formation of conjugated dienes. pnas.org These reactions involve the coupling of a vinyl halide or triflate with a vinylboronic acid or a vinylzinc reagent, respectively, in the presence of a palladium catalyst. By choosing the appropriate stereoisomers of the starting materials, specific stereoisomers of the final dienoic ester can be obtained with high purity. pnas.org

Metathesis Reactions: Cross-metathesis reactions using catalysts like the Grubbs-Hoveyda catalyst can be employed to synthesize substituted (2Z,4E)-dienyl esters. researchgate.netnih.govnih.gov These reactions have shown high retention of the Z-geometry of the spectator double bond while forming the new double bond predominantly as the E-isomer. nih.gov

Table 1: Stereoselective Synthetic Methods for Conjugated Dienoic Esters

| Method | Typical Product Stereochemistry | Key Features |

| Wittig Reaction (non-stabilized ylide) | Z-alkene | Good for creating Z-double bonds. wikipedia.org |

| Wittig Reaction (stabilized ylide) | E-alkene | Generally gives the more stable E-isomer. wikipedia.org |

| Horner-Wadsworth-Emmons (HWE) | E-alkene | High E-selectivity, water-soluble byproduct. wikipedia.orgorganic-chemistry.org |

| Still-Gennari (HWE modification) | Z-alkene | Allows for the synthesis of Z-olefins. researchgate.netpnas.org |

| Palladium-Catalyzed Cross-Coupling | High Stereoselectivity (E or Z) | Dependent on the stereochemistry of starting materials. pnas.org |

| Ene-Diene Cross Metathesis | (E,Z)- or (Z,E)-Dienoates | Retains stereochemistry of one double bond while forming a new one. nih.govnih.govacs.org |

Homologous and Analogous Compounds with Modified Alkyl Chains or Ester Groups

The properties and reactivity of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester can be systematically modified by altering the length of the alkyl chain or the nature of the ester group.

Homologous Series: Extending the alkyl chain beyond the ethyl group at the ester functionality (e.g., methyl, propyl, butyl esters) can influence the compound's physical properties, such as boiling point and solubility. These homologous esters can be synthesized through standard esterification or transesterification reactions. The synthesis of various fatty acid esters, including those with longer chains, is well-documented. nih.gov

Analogous Compounds: More significant changes involve modifying the carbon skeleton or introducing different functional groups. For instance, the synthesis of Spilanthol, a naturally occurring insecticidal amide, involves a (2E,6Z,8E)-decatrienamide structure, which is an analogue of our target molecule. researchgate.netnih.govscielo.br The synthesis of such analogues often employs similar stereoselective methods like the Wittig and HWE reactions to construct the conjugated diene or triene system. researchgate.netnih.gov The synthesis of various other conjugated dienoic and trienoic esters with different substitution patterns has also been reported, providing a library of analogous compounds. pnas.org

Table 2: Examples of Analogous Conjugated Dienoic and Trienoic Esters

| Compound Name | Structural Features | Synthetic Methodologies |

| Spilanthol | (2E,6Z,8E)-Decatrienamide | Wittig Reaction, HWE Reaction, Sonogashira Coupling researchgate.netnih.gov |

| Ethyl (2E,4E)-undeca-2,4-dienoate | C11 chain, (2E,4E) stereochemistry | Pd-catalyzed alkenylation, HWE reaction pnas.org |

| Ethyl (2Z,4E)-undeca-2,4-dienoate | C11 chain, (2Z,4E) stereochemistry | Pd-catalyzed alkenylation, Still-Gennari olefination pnas.org |

| Methyl (2Z,4E)-hexadienoate | C6 chain, methyl ester | Cross metathesis nih.govnih.gov |

| Polyglycerol Fatty Acid Esters | Polyglycerol ester group | Esterification mdpi.com |

Functionalization of the Diene and Ester Moieties in (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester

The conjugated diene system and the ester group in (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester are the primary sites for chemical transformations.

Reactions of the Diene System: Conjugated dienes can undergo a variety of reactions, including electrophilic additions and cycloadditions. The regioselectivity of electrophilic addition (1,2- vs. 1,4-addition) is often dependent on reaction conditions such as temperature. Low-valent iron catalysts have been shown to facilitate selective 1,4-functionalization of 1,3-dienes. acs.org The Diels-Alder reaction, a [4+2] cycloaddition, is a characteristic reaction of conjugated dienes, allowing for the formation of six-membered rings.

Functionalization of the Ester Moiety: The ethyl ester group can be readily modified through several standard organic reactions:

Hydrolysis: Treatment with an acid or base will hydrolyze the ester to the corresponding carboxylic acid, (4Z,6E)-4,6-octadienoic acid.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can produce other esters (e.g., methyl, propyl).

Amidation: Reaction with an amine can convert the ester into the corresponding amide. This is a key step in the synthesis of N-alkylamides like Spilanthol. researchgate.netnih.gov

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (4Z,6E)-4,6-octadien-1-ol.

Structure-Reactivity Relationship Studies of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester Derivatives

The relationship between the structure of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester derivatives and their reactivity is a critical aspect of their chemistry.

Influence of Stereochemistry: The stereochemistry of the conjugated diene system significantly impacts its reactivity. For instance, in Diels-Alder reactions, the diene must adopt an s-cis conformation. The ease of adopting this conformation can be influenced by the substituents on the diene, thereby affecting the reaction rate. The (4Z,6E) configuration may have different conformational preferences compared to the (4E,6E) isomer, leading to different reactivities.

Effect of Alkyl Chain Length and Ester Group: Modifications to the alkyl chain length or the ester group primarily affect the physical properties of the molecule, which in turn can influence reaction rates by altering solubility and steric hindrance. For example, bulkier ester groups may sterically hinder reactions at the adjacent diene system. The electronic nature of the ester group can also play a role; electron-withdrawing groups can influence the electron density of the conjugated system. Studies on other ester-containing compounds have shown that modifications to the ester group can lead to significant changes in biological activity.

Functional Group Interplay: The presence of both a conjugated diene and an ester functionality allows for a rich and complex reactivity profile. The electronic interplay between these two groups can affect the reactivity of both. For example, the electron-withdrawing nature of the ester group can influence the regioselectivity of electrophilic attack on the diene.

Systematic studies on the derivatives of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester, where the stereochemistry, chain length, and functional groups are methodically varied, would provide valuable data for understanding these structure-reactivity relationships and for the rational design of new molecules with specific desired properties.

Advanced Methodologies and Future Directions in 4z,6e 4,6 Octadienoicacidethylester Research

Mechanistic Studies Employing Isotopic Labeling Techniques

Isotopic labeling is a powerful technique for elucidating the complex mechanisms of chemical reactions and biosynthetic pathways. nih.gov By replacing specific atoms within a precursor molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), researchers can trace the journey of these atoms through a reaction sequence. nih.gov This method provides unambiguous evidence for bond formations, cleavages, and atomic rearrangements.

In the context of (4Z,6E)-4,6-OctadienoicAcidEthylEster, isotopic labeling can unravel its formation pathways, whether in a biological system or a synthetic reaction. For instance, in biosynthetic studies, cells or enzymes could be fed with isotopically labeled precursors like glucose or fatty acids. nih.gov Subsequent analysis of the isolated ester by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy would reveal the pattern of isotope incorporation, thereby mapping the metabolic route. nih.govresearchgate.net This approach can distinguish between de novo synthesis and pathways involving the modification of existing fatty acid chains. researchgate.net

Similarly, in synthetic chemistry, labeling can clarify reaction mechanisms. For example, to study a proposed rearrangement step in its synthesis, a precursor could be synthesized with a deuterium (B1214612) label at a specific position. The location of the deuterium in the final product would confirm or refute the proposed mechanistic step.

Table 1: Hypothetical Isotopic Labeling Study for Biosynthesis Elucidation This interactive table illustrates potential outcomes from feeding a microorganism with ¹³C-labeled acetate (B1210297) to study the biosynthesis of the target ester.

| Labeled Precursor | Assumed Biosynthetic Unit | Predicted Labeled Positions in Product | Analytical Method | Expected Observation |

| [1-¹³C]-Acetate | Acetyl-CoA | Even-numbered carbons (C2, C4, C6, C8) | ¹³C NMR & MS | MS shows M+4 peak; NMR shows signals for C2, C4, C6, C8 |

| [2-¹³C]-Acetate | Acetyl-CoA | Odd-numbered carbons (C1, C3, C5, C7) | ¹³C NMR & MS | MS shows M+4 peak; NMR shows signals for C1, C3, C5, C7 |

| [U-¹³C₂]-Acetate | Acetyl-CoA | All eight carbons of the octadienoic chain | ¹³C NMR & MS | MS shows M+8 peak; NMR shows signals for all 8 carbons |

Continuous Flow Chemistry Applications in Synthesis and Reaction Studies

Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of fine chemicals. stolichem.com In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mt.commdpi.com This technology offers significant advantages, including enhanced safety, improved reproducibility, higher yields, and simplified scalability. researchgate.netvapourtec.com

For the synthesis of this compound, which often involves stereoselective and potentially energetic reactions like palladium-catalyzed cross-couplings, continuous flow offers distinct benefits. unimi.it The high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation, mitigating risks associated with exothermic reactions. vapourtec.com Precise control over residence time can minimize the formation of side products or the isomerization of the delicate (4Z,6E) double bond geometry. Furthermore, multi-step sequences, such as an oxidation followed by a Wittig-type reaction, can be "telescoped" into a single, continuous process, eliminating the need for isolating intermediates. mdpi.commit.edu

Table 2: Comparison of Batch vs. Continuous Flow Synthesis (Hypothetical) This interactive table compares a hypothetical palladium-catalyzed coupling reaction to form the ester.

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |

| Reaction Scale | 10 g | 100 g/day | High throughput, easy scale-up by running longer |

| Temperature Control | Prone to hotspots, difficult to control | Precise (±1 °C), excellent heat transfer | Improved selectivity and safety |

| Residence Time | Hours (fixed for the whole batch) | Seconds to minutes (precisely controlled) | Minimized side reactions, rapid optimization |

| Safety | Large volume of reagents, potential for runaway | Small reaction volume at any given time | Inherently safer, especially with hazardous reagents |

| Yield | 75% | 90% | Better control leads to higher product purity and yield |

| Reproducibility | Variable batch-to-batch | Highly consistent | Reliable production quality |

Application of Asymmetric Catalysis for Related Chiral Systems

While this compound is an achiral molecule, the principles of asymmetric catalysis are highly relevant for creating chiral analogues or derivatives. Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, producing one enantiomer of a chiral product in excess over the other. nih.govacs.org This is crucial in fields like medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities.

For prochiral substrates similar to the precursors of the target ester, transition metal complexes with chiral ligands (e.g., chiral dienes or phosphines) are employed. acs.orgsigmaaldrich.com For example, a rhodium or palladium catalyst bearing a chiral diene ligand could be used in a conjugate addition or allylic alkylation reaction to install a stereocenter, leading to a chiral octadienoic ester derivative. sigmaaldrich.comacs.org Copper-hydride catalyzed reactions have also shown great promise in the enantioselective synthesis of chiral allenes from related enyne starting materials. acs.org Research in this area focuses on designing new chiral ligands and catalyst systems that provide high yields and excellent enantioselectivity (ee) for a broad range of substrates. researchgate.netchinesechemsoc.org

Table 3: Representative Asymmetric Catalytic Systems for Reactions on Related Substrates This interactive table summarizes catalyst systems applicable to the synthesis of chiral esters and dienes.

| Catalyst System | Reaction Type | Substrate Class | Typical Enantioselectivity (ee) | Reference Principle |

| Rh(I) / Chiral Diene Ligand | 1,4-Conjugate Addition | α,β-Unsaturated Esters | 90-99% | sigmaaldrich.com |

| Pd(0) / Chiral Phosphoramidite | Allylic Alkylation of Dienes | 1,3-Dienes | 92-98% | acs.org |

| Cu(I) / Chiral Phosphine Ligand | Hydroalkylation | α-Imino-Esters | 86-99% | acs.org |

| Fe(CO)₃ / Chiral Azabutadiene | Complexation of Prochiral Dienes | Prochiral Dienes | >95% | zendy.io |

Interdisciplinary Research Incorporating this compound as a Synthetic Intermediate

The utility of this compound extends far beyond its identity as a single molecule; it serves as a valuable synthetic intermediate or building block for more complex, biologically active compounds. A notable example is its role as a precursor in the total synthesis of Spilanthol, a natural fatty acid amide known for its insecticidal and analgesic properties. google.com

This role places the compound at the intersection of multiple scientific disciplines. nih.govyoutube.com

Organic Synthesis: Chemists devise efficient and stereoselective routes to prepare the ester in high purity.

Natural Product Chemistry: Researchers identify and isolate bioactive molecules like Spilanthol from natural sources and work to replicate their synthesis in the lab. youtube.com

Medicinal Chemistry: Scientists modify the structure of the final product (synthesized from the ester intermediate) to create analogues with improved potency or different pharmacological profiles.

Pharmacology & Biology: These experts test the synthesized compounds for their biological effects, elucidating their mechanism of action and potential as therapeutic agents. nih.gov

The journey from a simple starting material to a potential drug candidate via the this compound intermediate showcases a modern, interdisciplinary research workflow. researchgate.netactascientific.com

Table 4: Interdisciplinary Workflow for Spilanthol Synthesis This interactive table outlines the synthetic pathway and the expertise required.

| Stage | Reaction / Process | Key Intermediate/Product | Required Discipline |

| 1 | Stereoselective Alkyne Reduction | (Z)-Hex-3-en-1-yn-1-ol | Organic Synthesis |

| 2 | Coupling & Esterification | This compound | Organic Synthesis |

| 3 | Amidation | N-isobutyl-(4Z,6E)-octa-4,6-dienamide | Medicinal Chemistry |

| 4 | Bioactivity Screening | Spilanthol | Pharmacology, Entomology |

| 5 | Structural Analogue Design | Modified Spilanthol Derivatives | Medicinal Chemistry, Computational Chemistry |

Computational Design of Novel Reactions and Catalysts for this compound Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of new reactions and the optimization of catalysts from first principles. caltech.educreative-quantum.eu Using methods like Density Functional Theory (DFT), scientists can model reaction pathways, calculate the energies of transition states and intermediates, and predict the outcomes of reactions with high accuracy. researchgate.netmdpi.com

For transformations involving this compound, computational studies can provide profound insights. For instance, in palladium-catalyzed synthesis routes, DFT calculations can elucidate the full catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. researchgate.netacs.orgnih.gov This understanding allows researchers to rationally design more efficient catalysts by modifying ligand structures to lower activation barriers or enhance selectivity. creative-quantum.eu

Computational screening can rapidly evaluate libraries of potential catalysts, predicting their performance and saving significant experimental time and resources. caltech.eduyoutube.com Furthermore, these tools can predict the stereochemical outcome of asymmetric reactions, guiding the development of catalysts for producing novel chiral derivatives of the target ester. This synergy between computational prediction and experimental validation accelerates the pace of discovery in catalysis and synthetic chemistry. mdpi.com

Table 5: Application of Computational Methods in this compound Research This interactive table details how computational approaches can advance research on the title compound.

| Computational Method | Application Area | Information Gained | Impact on Research |

| Density Functional Theory (DFT) | Mechanistic Investigation | Transition state structures, reaction energy profiles, activation barriers | Rationalizes observed reactivity and selectivity; guides reaction optimization. researchgate.netnih.gov |

| High-Throughput Virtual Screening | Catalyst Discovery | Prediction of catalytic activity and selectivity for large libraries of ligands | Accelerates the identification of promising new catalysts for synthesis. creative-quantum.eu |

| Molecular Dynamics (MD) Simulation | Solvent and Conformation Effects | Understanding of catalyst-substrate interactions, role of solvent molecules | Provides a dynamic picture of the reaction environment, aiding in fine-tuning conditions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Reactions | Modeling of active sites in enzymes that may synthesize or metabolize the ester | Elucidates biosynthetic pathways and helps in enzyme engineering. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.